molecular formula C8H5F9O2 B1586772 2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate CAS No. 87910-92-7

2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate

Cat. No. B1586772
CAS RN: 87910-92-7
M. Wt: 304.11 g/mol
InChI Key: PPQCLSSVNOGTKE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Synthesis and Properties of Novel Biodegradable Polyurethanes

A study conducted by Su et al. (2017) explored the synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains using 5H–octafluoropentanoylfluoride. The research focused on incorporating the novel fluoro chain extender into polyurethanes to analyze its effect on the polymers' molecular weight, thermal stability, mechanical properties, chemical resistance, and biocompatibility. The findings indicated that the inclusion of fluorinated aliphatic side chains enhances the polymers' hydrophobicity and resistance to chemical degradation, making them potentially useful for medical applications and environmentally friendly materials (Su et al., 2017).

Fluorinated-plasma Coating on Polyhydroxyalcanoate PHBV

Guerrouani et al. (2007) investigated the effect of fluorinated-plasma coating on the biodegradation of poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV). The study demonstrated that coating PHBV with a hydrophobic layer from plasma polymerization of fluorinated compounds significantly increased the material's water resistance and decreased its surface energy. This modification suggests potential applications in enhancing the durability and shelf-life of biodegradable materials (Guerrouani et al., 2007).

Enzymatic Synthesis of Silicone Fluorinated Aliphatic Polyesteramides

Palsule and Poojari (2010) reported on the enzymatic synthesis of silicone fluorinated aliphatic polyesteramides (SFAPEAs), integrating both fluorinated aliphatic segments and dimethylsiloxane segments into a linear chain backbone. This synthesis approach opens new avenues for developing materials with unique properties, such as low surface energy, flexibility, and enhanced thermal stability, which are desirable in coatings, adhesives, and sealants (Palsule & Poojari, 2010).

Reaction and Sensing of Octafluorocyclopentene

Nakamura and Kawanishi (2017) explored the reactions of octafluorocyclopentene with 1,5-diazabicyclo[4,3,0]non-5-ene (DBN) for potential applications in gas sensors. Their study highlights the unique reactivity of fluorinated compounds in nucleophilic reactions and the potential for developing new technologies for quick and selective sensing of gases, which could be vital in environmental monitoring and industrial safety (Nakamura & Kawanishi, 2017).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed.


Please note that not all compounds will have information available in all these areas. The amount of information available typically depends on how much research has been done on the compound. For a specific compound, it’s always a good idea to look at scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCLSSVNOGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382137
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate

CAS RN

87910-92-7
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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